Cas no 187401-45-2 (5-Chloro-6-isopropoxynicotinic acid)

5-Chloro-6-isopropoxynicotinic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-6-isopropoxynicotinic acid
- 5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid
- 3-Pyridinecarboxylic acid, 5-chloro-6-(1-methylethoxy)-
-
- MDL: MFCD09811921
- インチ: InChI=1S/C9H10ClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13)
- InChIKey: PZDIVDDFLGKWID-UHFFFAOYSA-N
- ほほえんだ: CC(C)OC1=C(C=C(C=N1)C(=O)O)Cl
計算された属性
- せいみつぶんしりょう: 215.03500
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 59.42000
- LogP: 2.22040
5-Chloro-6-isopropoxynicotinic acid セキュリティ情報
5-Chloro-6-isopropoxynicotinic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Chloro-6-isopropoxynicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM177988-1g |
5-Chloro-6-isopropoxynicotinic acid |
187401-45-2 | 95% | 1g |
$468 | 2022-06-12 | |
eNovation Chemicals LLC | K31290-10g |
5-Chloro-6-isopropoxynicotinic acid |
187401-45-2 | 97% | 10g |
$1800 | 2023-09-03 | |
abcr | AB542777-1 g |
5-Chloro-6-isopropoxynicotinic acid; . |
187401-45-2 | 1g |
€553.00 | 2022-03-01 | ||
Enamine | EN300-50569-0.05g |
5-chloro-6-(propan-2-yloxy)pyridine-3-carboxylic acid |
187401-45-2 | 95.0% | 0.05g |
$39.0 | 2025-02-20 | |
TRC | C601903-500mg |
5-chloro-6-isopropoxynicotinic Acid |
187401-45-2 | 500mg |
$ 365.00 | 2022-06-06 | ||
TRC | C601903-50mg |
5-chloro-6-isopropoxynicotinic Acid |
187401-45-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-50569-0.25g |
5-chloro-6-(propan-2-yloxy)pyridine-3-carboxylic acid |
187401-45-2 | 95.0% | 0.25g |
$88.0 | 2025-02-20 | |
Enamine | EN300-50569-10.0g |
5-chloro-6-(propan-2-yloxy)pyridine-3-carboxylic acid |
187401-45-2 | 95.0% | 10.0g |
$1040.0 | 2025-02-20 | |
1PlusChem | 1P00ARO7-100mg |
3-Pyridinecarboxylic acid, 5-chloro-6-(1-methylethoxy)- |
187401-45-2 | 95% | 100mg |
$129.00 | 2025-02-25 | |
1PlusChem | 1P00ARO7-250mg |
3-Pyridinecarboxylic acid, 5-chloro-6-(1-methylethoxy)- |
187401-45-2 | 95% | 250mg |
$160.00 | 2025-02-25 |
5-Chloro-6-isopropoxynicotinic acid 関連文献
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
2. Back matter
-
4. Book reviews
-
5. Back matter
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
5-Chloro-6-isopropoxynicotinic acidに関する追加情報
Recent Advances in the Study of 5-Chloro-6-isopropoxynicotinic Acid (CAS: 187401-45-2)
5-Chloro-6-isopropoxynicotinic acid (CAS: 187401-45-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, known for its unique structural properties, has been the subject of recent studies aimed at exploring its potential applications in drug development and biochemical pathways. The following research brief consolidates the latest findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic uses.
Recent studies have focused on the synthesis and optimization of 5-Chloro-6-isopropoxynicotinic acid, with particular attention to its role as an intermediate in the production of more complex pharmaceutical agents. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in high-throughput screening and drug discovery. The compound's structural features, including the chloro and isopropoxy substituents, contribute to its reactivity and interaction with biological targets.
In terms of biological activity, 5-Chloro-6-isopropoxynicotinic acid has shown promise in modulating specific enzymatic pathways. For instance, it has been identified as a potential inhibitor of certain kinases involved in inflammatory and oncogenic processes. Preliminary in vitro studies indicate that the compound exhibits selective binding affinity, making it a candidate for further development into targeted therapies. These findings are supported by molecular docking simulations and kinetic assays, which provide insights into its mechanism of action.
Furthermore, the pharmacokinetic properties of 5-Chloro-6-isopropoxynicotinic acid have been investigated to assess its suitability as a drug candidate. Studies have evaluated its stability, solubility, and metabolic profile, which are essential parameters for oral bioavailability and systemic distribution. While the compound demonstrates favorable stability under physiological conditions, further optimization may be required to enhance its absorption and reduce potential off-target effects.
The therapeutic potential of 5-Chloro-6-isopropoxynicotinic acid extends to various disease areas, including oncology and autoimmune disorders. Recent preclinical studies have explored its efficacy in animal models of cancer, where it has shown inhibitory effects on tumor growth and metastasis. Additionally, its anti-inflammatory properties are being investigated for applications in autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. These studies underscore the compound's versatility and potential as a multi-target agent.
Despite these promising findings, challenges remain in the development of 5-Chloro-6-isopropoxynicotinic acid as a therapeutic agent. Issues such as scalability of synthesis, toxicity profiles, and formulation stability need to be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive advancements in this area, leveraging cutting-edge technologies like computational chemistry and AI-driven drug design.
In conclusion, 5-Chloro-6-isopropoxynicotinic acid (CAS: 187401-45-2) represents a compelling area of research in chemical biology and drug discovery. Its unique structural and functional attributes offer numerous opportunities for therapeutic innovation. Continued investigation into its biological mechanisms and optimization of its pharmacological properties will be crucial for translating these findings into clinical applications. This research brief serves as a foundation for further exploration and collaboration in the field.
187401-45-2 (5-Chloro-6-isopropoxynicotinic acid) 関連製品
- 898765-01-0([3-(morpholinomethyl)phenyl]-(m-tolyl)methanone)
- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)
- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)
- 1415800-34-8(Hydroxy-Amino-(PEG1-t-butyl ester)2)
- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)
- 2168633-65-4(2,2-Diethyl-5,5,6,6-tetramethyl-1,3-oxazinane)
- 1344366-42-2(3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine)
- 405554-66-7(1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione)
- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 72228-39-8(2-(1-methyl-1H-indol-3-yl)propanoic Acid)
